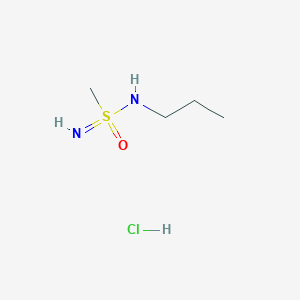

N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “N-(Methylsulfonimidoyl)propan-1-amine;hydrochloride” are not available, propylamine, a simple primary amine, is commercially produced by the alkylation of ammonia with propanol. This reaction happens in the presence of a solid catalyst under high pressure and temperature .Aplicaciones Científicas De Investigación

Nanofiltration Membrane Development

Sulfonated aromatic diamine monomers have been used to prepare thin-film composite nanofiltration membranes. These membranes show increased water flux due to improved surface hydrophilicity, which is enhanced by the presence of sulfonated monomers without compromising dye rejection. This development is crucial for the treatment of dye solutions, demonstrating the importance of sulfonated compounds in improving membrane technologies for environmental applications (Liu et al., 2012).

Hydrophobic Modification of Polymers

Hydrophobically modified sulfobetaine copolymers with tunable aqueous upper critical solution temperatures have been synthesized. These modifications employ a zwitterionic amine, showcasing the versatile applications of amines in producing materials with antifouling properties and hemocompatibility (Woodfield et al., 2014).

Enhanced Blood Compatibility of Polysulfone Membranes

Surface chemical reactions have been used to modify polysulfone (PSf) membranes to improve their hydrophilicity and blood compatibility. This modification involves introducing various functional groups, including amine groups, onto the PSf membrane surfaces. The enhanced properties make these modified membranes suitable for biomedical applications (Xiang et al., 2014).

Development of Antiarrhythmic Agents

Research into (4-methanesulfonamidophenoxy)propanolamines has led to the identification of compounds with potential as class III antiarrhythmic agents. These compounds demonstrate the ability to block potassium channels, which is crucial for the management of cardiac arrhythmias (Connors et al., 1991).

Direct N-Monomethylation of Aromatic Primary Amines

A method for the direct N-monomethylation of aromatic primary amines using methanol has been developed. This synthesis approach is notable for its low catalyst loading and broad substrate scope, demonstrating the utility of sulfonamide compounds in organic synthesis (Li et al., 2012).

Propiedades

IUPAC Name |

N-(methylsulfonimidoyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2OS.ClH/c1-3-4-6-8(2,5)7;/h3-4H2,1-2H3,(H2,5,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBNSNJJAJQNRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=N)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2642682.png)

![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2642685.png)

![4-(tert-butyl)-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2642686.png)

acetate](/img/structure/B2642691.png)

![Oxalic acid, tert-butyl 5-(aminomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2642692.png)

![3-(4-Methoxyphenyl)-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2642699.png)